Cas no 951886-99-0 (3,4-Dichloro-3'-fluoro-5'-methylbenzophenone)
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Chemical and Physical Properties
Names and Identifiers
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- 3,4-DICHLORO-3'-FLUORO-5'-METHYLBENZOPHENONE
- (3,4-Dichlorophenyl)(3-fluoro-5-methylphenyl)methanone
- IMED1460226246
- 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone
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- MDL: MFCD09801640
- Inchi: 1S/C14H9Cl2FO/c1-8-4-10(6-11(17)5-8)14(18)9-2-3-12(15)13(16)7-9/h2-7H,1H3
- InChI Key: DIPHKCVURIJALQ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C1=CC(=CC(C)=C1)F)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 310
- Topological Polar Surface Area: 17.1
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D089560-250mg |
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone |
951886-99-0 | 250mg |
$ 290.00 | 2022-06-06 | ||
| TRC | D089560-500mg |
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone |
951886-99-0 | 500mg |
$ 480.00 | 2022-06-06 | ||
| abcr | AB362278-1 g |
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone; 97% |
951886-99-0 | 1g |
€552.20 | 2022-06-10 | ||
| abcr | AB362278-2 g |
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone; 97% |
951886-99-0 | 2g |
€969.60 | 2022-06-10 | ||
| Fluorochem | 202150-1g |
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone |
951886-99-0 | 97% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 202150-2g |
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone |
951886-99-0 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 202150-5g |
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone |
951886-99-0 | 97% | 5g |
£1120.00 | 2022-03-01 | |
| abcr | AB362278-1g |
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, 97%; . |
951886-99-0 | 97% | 1g |
€614.70 | 2025-04-14 | |
| abcr | AB362278-2g |
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, 97%; . |
951886-99-0 | 97% | 2g |
€1064.00 | 2025-04-14 | |
| abcr | AB362278-5g |
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, 97%; . |
951886-99-0 | 97% | 5g |
€1843.90 | 2025-04-14 |
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Suppliers
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone
Introduction to 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (CAS No. 951886-99-0)
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 951886-99-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This benzophenone derivative, characterized by its chloro and fluoro substituents, exhibits unique structural and electronic properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
The molecular structure of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone consists of a benzophenone core substituted with two chlorine atoms at the 3 and 4 positions, a fluorine atom at the 3' position, and a methyl group at the 5' position. This specific arrangement imparts distinct reactivity and functionality, making it a versatile building block in organic synthesis. The presence of electron-withdrawing chloro and fluoro groups enhances the electrophilicity of the benzophenone ring, facilitating its participation in various chemical transformations such as nucleophilic addition, condensation reactions, and photochemical processes.
In recent years, 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone has been extensively studied for its applications in pharmaceutical development. Its structural features allow for easy modification, enabling chemists to tailor its properties for specific biological targets. For instance, the compound has been explored as a precursor in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. The chloro and fluoro substituents can be selectively removed or replaced through various chemical protocols, providing access to a wide range of derivatives with tailored pharmacological activities.
One of the most promising areas of research involving 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is its role in the development of photoinitiators for advanced material science applications. Benzophenone derivatives are well-known for their ability to absorb ultraviolet (UV) light and generate reactive species that can initiate polymerization reactions. The introduction of electron-withdrawing groups like chlorine and fluorine further enhances the efficiency of these photoinitiators. Recent studies have demonstrated the use of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone in the formulation of UV-curable resins for microelectronics and coatings, where high reactivity and thermal stability are crucial.
The compound's potential in medicinal chemistry is further highlighted by its ability to serve as a scaffold for drug discovery. By leveraging its reactive sites, researchers can introduce various functional groups to create molecules with enhanced binding affinity to biological targets. For example, modifications at the chlorine and fluoro positions can be exploited to fine-tune lipophilicity and metabolic stability, key factors in drug design. Additionally, the benzophenone core can be incorporated into larger pharmacophores through cross-coupling reactions such as Suzuki or Heck couplings, expanding its utility in constructing complex drug candidates.
From an industrial perspective, 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is also being investigated for its role in agrochemical formulations. Its structural motifs are reminiscent of many active ingredients used in pesticides and herbicides, where specific functional groups contribute to their efficacy against pests while maintaining environmental safety. The compound's reactivity allows for the synthesis of novel agrochemicals with improved selectivity and lower toxicity profiles.
The synthesis of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone typically involves multi-step organic reactions starting from commercially available precursors such as biphenyl or chlorobenzene derivatives. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions have been employed to introduce the desired substituents with high precision. The optimization of these synthetic routes is crucial for achieving high yields and purity levels required for pharmaceutical-grade materials.
In conclusion,3,4-Dichloro-3'-fluoro-5'-methylbenzophenone (CAS No. 951886-99-0) represents a significant compound with diverse applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable versatile chemical transformations that make it an indispensable tool for researchers aiming to develop innovative solutions in these fields. As research continues to uncover new methodologies for its utilization,this benzophenone derivative is poised to play an even greater role in advancing scientific discovery.
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